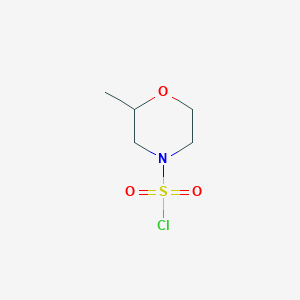![molecular formula C15H17NO2 B3371097 N-[(3,5-dimethoxyphenyl)methyl]aniline CAS No. 625407-59-2](/img/structure/B3371097.png)
N-[(3,5-dimethoxyphenyl)methyl]aniline
Overview
Description
N-[(3,5-dimethoxyphenyl)methyl]aniline, also known as DMMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMMA belongs to the class of phenethylamines and is structurally similar to other psychoactive compounds such as mescaline and MDMA.
Scientific Research Applications
Chemical Modification and Polymer Applications
N-[(3,5-dimethoxyphenyl)methyl]aniline, due to its structural properties, finds applications in the field of chemical modification and the development of polymers. Research highlights the potential of derivatives of aniline, such as xylan esters and aniline derivatives, in creating biopolymer ethers and esters with specific properties. These properties can vary based on functional groups, substitution degrees, and patterns, influencing the material's application in various industries. For example, xylan derivatives, through chemical modifications, can lead to the development of new materials with applications in drug delivery, paper strength additives, and antimicrobial agents. The chemical reactivity of aniline derivatives allows for the synthesis of novel compounds with tailored functionalities for specific industrial applications (Petzold-Welcke, Schwikal, Daus, & Heinze, 2014).
Environmental Impact and Degradation
Research on aniline and its derivatives also extends to their environmental impact and degradation pathways. Studies on genotoxic activities of aniline and its metabolites shed light on their interaction with the environment and living organisms. The focus is on understanding how these compounds, through their presence in the environment, could potentially lead to carcinogenic effects in specific tissues or contribute to chronic health conditions. Such insights are crucial for assessing the environmental safety of chemical compounds and for developing strategies to mitigate their harmful effects. The degradation pathways of these compounds are of particular interest, as they inform pollution control and remediation efforts (Bomhard & Herbold, 2005).
Synthetic Applications and Functionalized Compounds
The synthetic versatility of this compound allows for its use in creating functionalized compounds. The ability to use carbon dioxide as a C1 feedstock in organic synthesis opens new avenues for developing value-added chemicals from economical, non-toxic, and abundant resources. The cyclization of aniline derivatives with CO2 to produce functionalized azoles is a notable example, demonstrating the compound's role in innovative synthetic methodologies. This approach not only highlights the synthetic utility of aniline derivatives but also emphasizes their potential in creating biologically active azole derivatives, further expanding their application scope in pharmaceutical and agrochemical industries (Vessally, Didehban, Babazadeh, Hosseinian, & Edjlali, 2017).
properties
IUPAC Name |
N-[(3,5-dimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-17-14-8-12(9-15(10-14)18-2)11-16-13-6-4-3-5-7-13/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDMYZJLMDIQNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CNC2=CC=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



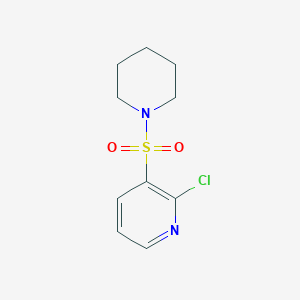

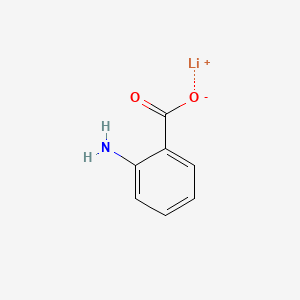

![Benzene, 1-methyl-2-[(2-nitrophenyl)sulfonyl]-](/img/structure/B3371040.png)
![2-(3-Nitrophenyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B3371047.png)
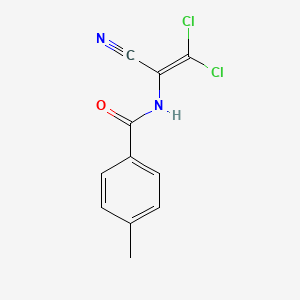

![3-Methyl-5,6,7,8-tetrahydro-[1,6]naphthyridine dihydrochloride](/img/structure/B3371076.png)
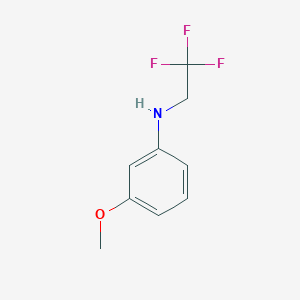
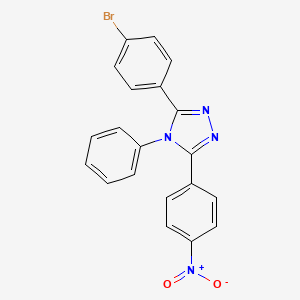
![4-[(Pyridin-4-ylamino)methyl]benzoic acid](/img/structure/B3371109.png)
